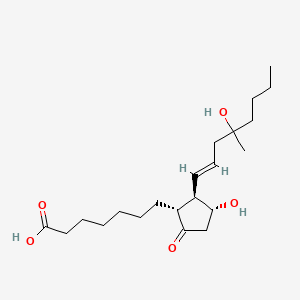
Cyclooctatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctatin is a potent inhibitor of lysophospholipase, an enzyme that catalyzes the hydrolysis of fatty acid ester bonds in lysophospholipids . This compound was isolated from the broth of Streptomyces melanosporofaciens MI614-43F2 during a screening for anti-inflammatory drug candidates . This compound is characterized by a unique tricyclic diterpene skeleton with a 5-8-5 fused ring system .
Preparation Methods
Cyclooctatin is synthesized through a biosynthetic pathway involving several key enzymes. The biosynthetic gene product CotB1 synthesizes geranylgeranyl diphosphate (GGDP) from isopentenyl diphosphate and dimethylallyl diphosphate . CotB2 then catalyzes the stereospecific cyclization of GGDP to form cycloocta-9-en-7-ol . This intermediate undergoes further hydroxylation by cytochrome P450 enzymes CotB3 and CotB4 to yield the final product, this compound .
Industrial production of this compound has been enhanced by introducing a novel redox system from Streptomyces afghaniensis into Escherichia coli, resulting in a 43-fold increase in yield compared to the native producer .
Chemical Reactions Analysis
Cyclooctatin undergoes several types of chemical reactions, primarily involving hydroxylation. The key reactions include:
Hydroxylation: Catalyzed by cytochrome P450 enzymes CotB3 and CotB4, leading to the formation of cycloocta-9-en-5,7-diol and subsequently this compound.
Cyclization: The stereospecific cyclization of GGDP to cycloocta-9-en-7-ol by CotB2.
Common reagents and conditions used in these reactions include GGDP, cytochrome P450 enzymes, and suitable redox partners . The major products formed are cycloocta-9-en-7-ol, cycloocta-9-en-5,7-diol, and this compound .
Scientific Research Applications
Cyclooctatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study diterpene biosynthesis and enzyme catalysis.
Medicine: Explored as a potential anti-inflammatory agent due to its inhibitory effects on lysophospholipase.
Industry: Utilized in the sustainable production of bioactive compounds through microbial biosynthesis.
Mechanism of Action
Cyclooctatin exerts its effects by inhibiting lysophospholipase, an enzyme involved in the hydrolysis of lysophospholipids . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . This inhibition disrupts lipid metabolism and signaling pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Cyclooctatin belongs to the fusicoccane diterpenoids, which include compounds with similar tricyclic structures and bioactivities . Some similar compounds are:
Fusicoccin: A diterpene glycoside with plant growth-promoting properties.
CotB2-derived diterpenoids: Other diterpenoids synthesized by the CotB2 enzyme, which exhibit diverse biological activities.
This compound is unique due to its specific inhibition of lysophospholipase and its distinct 5-8-5 fused ring system .
Properties
CAS No. |
139552-97-9 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol |
InChI |
InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6- |
InChI Key |
MSKFOQCDNOFJAT-SOFYXZRVSA-N |
SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Isomeric SMILES |
CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C |
Canonical SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Synonyms |
1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene cyclooctatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)







![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)


![(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine](/img/structure/B1233418.png)
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1233419.png)
